

Generating FGF16 Knockout Mouse Models: Application Notes and Protocols for Researchers

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For researchers, scientists, and drug development professionals, the generation and analysis of Fibroblast Growth Factor 16 (FGF16) knockout mouse models are critical for elucidating its role in cardiac development, tissue repair, and various pathological conditions. This document provides detailed application notes and experimental protocols for the creation and validation of FGF16 knockout mice, along with a summary of expected phenotypes and an overview of the FGF16 signaling pathway.

Introduction to FGF16

Fibroblast Growth Factor 16 (FGF16) is a member of the FGF family of signaling proteins that play crucial roles in embryonic development, cell proliferation, and tissue homeostasis.[1][2] FGF16 is particularly noted for its expression in cardiac cells and its essential role in proper heart development.[1][2] Studies involving FGF16 knockout mice have revealed its importance in ventricular morphogenesis and myocardial proliferation.[1] The severity of the cardiac phenotype in FGF16 knockout mice can be influenced by the genetic background of the mouse strain, with some backgrounds exhibiting embryonic lethality due to severe cardiac malformations.[1][3][4][5]

Application Notes

The generation of FGF16 knockout mouse models offers a powerful tool to investigate:

- **Cardiac Development:** Understanding the precise role of FGF16 in heart formation and cardiomyocyte proliferation.[\[1\]](#)[\[5\]](#)[\[6\]](#)
- **Disease Modeling:** Investigating the impact of FGF16 deficiency on cardiac hypertrophy, fibrosis, and the response to cardiac injury.[\[7\]](#)
- **Drug Discovery:** Screening for therapeutic compounds that can modulate the FGF16 signaling pathway or compensate for its loss.
- **Signaling Pathway Analysis:** Dissecting the molecular mechanisms downstream of FGF16 and its interaction with other growth factors, such as FGF2.[\[1\]](#)

Experimental Protocols

I. Generation of FGF16 Knockout Mice using CRISPR/Cas9

This protocol outlines a general workflow for creating FGF16 knockout mice. Specific parameters, such as sgRNA sequences and choice of Cas9 variant, should be optimized based on preliminary in vitro testing.

1. Designing and Validating single-guide RNAs (sgRNAs):

- **Target Selection:** Identify a suitable target region in the mouse *Fgf16* gene (Gene ID: 80903). [\[8\]](#) Targeting an early exon is recommended to induce a frameshift mutation leading to a premature stop codon.
- **sgRNA Design:** Utilize online design tools (e.g., CHOPCHOP, CRISPOR) to design several sgRNAs with high predicted on-target efficiency and low off-target scores.
- **In Vitro Validation:** Synthesize and test the designed sgRNAs in a mouse cell line to validate their cleavage efficiency at the target locus.

2. Preparation of CRISPR/Cas9 Reagents:

- Prepare high-quality Cas9 mRNA or protein and the validated sgRNA.
- Alternatively, a plasmid expressing both Cas9 and the sgRNA can be used.

3. Microinjection into Mouse Zygotes:

- Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).
- Microinject the CRISPR/Cas9 reagents into the cytoplasm or pronucleus of the zygotes.
- Transfer the microinjected zygotes into pseudopregnant surrogate mothers.

4. Identification of Founder Mice:

- Pups born from the surrogate mothers are potential founders.
- At 2-3 weeks of age, obtain a small tissue sample (e.g., tail snip) for genomic DNA extraction.
- Use PCR and Sanger sequencing to screen for the presence of mutations (insertions/deletions, "indels") at the Fgf16 target site.

II. Genotyping of FGF16 Knockout Mice

1. Genomic DNA Extraction:

- Extract genomic DNA from tail snips using a commercial kit or a standard phenol-chloroform extraction protocol.

2. PCR Amplification:

- Design three primers for a multiplex PCR reaction:
 - Forward Primer (WT allele): Upstream of the targeted region.
 - Reverse Primer (WT allele): Within the targeted region (will not bind if a large deletion occurs).
 - Reverse Primer (KO allele): Downstream of the targeted region.
- Alternatively, a two-primer PCR followed by gel electrophoresis to detect size shifts due to indels, or high-resolution melt analysis (HRMA) can be used.

3. Gel Electrophoresis:

- Separate the PCR products on an agarose gel.
- The wild-type allele will produce a band of a specific size, while the knockout allele will produce a smaller band (in the case of a deletion) or no band if one of the primers spans the deleted region. Heterozygous mice will show both bands.

III. Validation of FGF16 Knockout

1. Western Blot Analysis:

- Protein Extraction: Isolate total protein from relevant tissues (e.g., heart) of wild-type, heterozygous, and homozygous knockout mice.
- SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Probe the membrane with a validated primary antibody against FGF16. Several commercial antibodies are available (e.g., from R&D Systems, Thermo Fisher Scientific, Santa Cruz Biotechnology).[\[9\]](#)[\[10\]](#)[\[11\]](#)
 - Use a suitable secondary antibody conjugated to HRP or a fluorescent dye.
 - Detect the signal using a chemiluminescent or fluorescent imaging system.
- Confirmation: The absence of a band corresponding to FGF16 in the homozygous knockout samples confirms the successful knockout at the protein level.

2. Histological Analysis:

- Harvest hearts from wild-type and FGF16 knockout mice at different developmental stages.
- Fix the tissues in 4% paraformaldehyde, embed in paraffin, and section.

- Perform Hematoxylin and Eosin (H&E) staining to assess overall cardiac morphology, chamber size, and wall thickness.
- Use Masson's trichrome staining to evaluate fibrosis.

Quantitative Data Presentation

The following tables summarize quantitative data reported in studies of FGF16 knockout mice.

Table 1: Cardiac Phenotype in Adult FGF16 Knockout Mice (C57BL/6 Background)

Parameter	Wild-Type	FGF16 Knockout	Reference
Heart Weight (mg)	~120	Slightly decreased	[6]
Cardiomyocyte Number	Normal	Slightly decreased	[6]
Blood Pressure	Normal	Essentially unchanged	[6]
Heart Rate	Normal	Essentially unchanged	[6]
Cardiac Performance	Normal	Essentially unchanged	[6]

Table 2: Embryonic Phenotype of FGF16 Knockout Mice

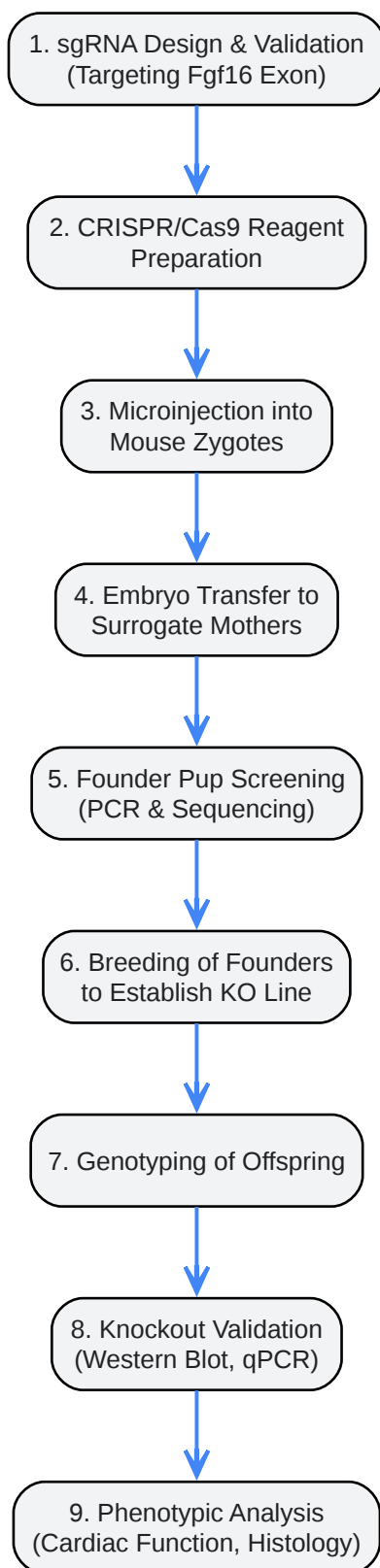
Genetic Background	Phenotype	Lethality	Reference
Black Swiss (outbred)	Severe cardiac malformations, thin myocardial walls, chamber dilation, poor trabeculation	Embryonic lethality around E11.5	[1][3]
C57BL/6	Less severe cardiac defects	Viable	[1][5]

Mandatory Visualizations

FGF16 Signaling Pathway

Caption: FGF16 Signaling Pathway.

Experimental Workflow for Generating FGF16 Knockout Mice



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Caption: Experimental Workflow for FGF16 Knockout Mouse Generation.

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